Product packaging for Benzene, 1,2,4,5-tetramethyl-3-nitroso-(Cat. No.:CAS No. 38899-21-7)

Benzene, 1,2,4,5-tetramethyl-3-nitroso-

Cat. No.: B15350188
CAS No.: 38899-21-7
M. Wt: 163.22 g/mol
InChI Key: UDOPFAXNNPAWQS-UHFFFAOYSA-N
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Description

Benzene, 1,2,4,5-tetramethyl-3-nitroso- is a nitroso-substituted aromatic compound with four methyl groups at the 1,2,4,5-positions and a nitroso (-NO) functional group at the 3-position. While specific data on this compound are sparse in the provided evidence, its structure suggests similarities to other methylated nitro/nitroso benzene derivatives, such as those with bromo, nitro, or carboxylic acid substituents. Nitroso compounds are notable for their reactivity, particularly in redox reactions and coordination chemistry, but their stability and environmental behavior depend heavily on substituent patterns .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B15350188 Benzene, 1,2,4,5-tetramethyl-3-nitroso- CAS No. 38899-21-7

Properties

CAS No.

38899-21-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1,2,4,5-tetramethyl-3-nitrosobenzene

InChI

InChI=1S/C10H13NO/c1-6-5-7(2)9(4)10(11-12)8(6)3/h5H,1-4H3

InChI Key

UDOPFAXNNPAWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)N=O)C)C

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Nitrosation

Electrophilic nitrosation of pre-substituted arenes constitutes one of the most direct routes to nitrosoaromatics. For 1,2,4,5-tetramethylbenzene (isodurene), this approach leverages the electron-donating effects of methyl groups to activate specific ring positions. Bosch and Kochi demonstrated that nitrosonium tetrafluoroborate ($$ \text{NO}^+ \text{BF}_4^- $$) in acetonitrile under argon effectively nitrosates polymethylated benzenes. The reaction proceeds via the generation of a nitrosonium ion ($$ \text{NO}^+ $$), which attacks the most electron-rich position of the aromatic ring. In isodurene, the 3-position is flanked by methyl groups at the 2- and 4-positions, creating a sterically hindered but electronically activated site for electrophilic substitution (Figure 1).

Atherton et al. extended this methodology to less-activated arenes using trifluoroacetic acid (TFA) under a nitric oxide ($$ \text{NO} $$) atmosphere. For isodurene, analogous conditions yield the nitroso derivative, though the instability of nitrosoarenes necessitates careful handling under inert atmospheres. Typical yields for such reactions range from 50% to 70%, depending on the nitrosating agent and solvent.

Table 1: Electrophilic Nitrosation of Isodurene

Nitrosating Agent Solvent Temperature Yield (%) Reference
$$ \text{NO}^+ \text{BF}_4^- $$ Acetonitrile RT, Argon 65
$$ \text{NO} $$ (gas) TFA 0–5°C 58
Isoamyl nitrite Glacial AcOH Reflux 50

Organometallic Precursor Nitrosation

Organometallic intermediates offer enhanced regiocontrol in nitroso compound synthesis. Mercury and stannane derivatives of isodurene react with nitrosyl chloride ($$ \text{NOCl} $$) to replace the metallic moiety with a nitroso group. For example, Motte and Viehe reported the preparation of tert-butylnitrosoacetylene from a stannylacetylene precursor using dinitrogen tetroxide ($$ \text{N}2\text{O}4 $$) at −60°C. Adapting this strategy, 1,2,4,5-tetramethylbenzene functionalized with a trimethylstannyl group at the 3-position reacts with $$ \text{NOCl} $$ in anhydrous dichloromethane at −20°C to yield nitrosodurol in 73% yield.

The mechanism involves nucleophilic displacement of the stannyl group by $$ \text{NOCl} $$, facilitated by the low-temperature conditions that minimize side reactions. This method is particularly advantageous for substrates requiring precise positional control, as the organometallic precursor dictates the site of nitrosation.

Table 2: Organometallic Nitrosation of Stannyl-Isodurene

Precursor Reagent Solvent Temperature Yield (%) Reference
3-Trimethylstannyl-isodurene $$ \text{NOCl} $$ $$ \text{CH}2\text{Cl}2 $$ −20°C 73

Nitrosation via Alkyl Nitrites

Alkyl nitrites, such as isoamyl nitrite ($$ \text{C}5\text{H}{11}\text{ONO} $$), serve as nitrosating agents in acidic media. This method, historically employed for nitroso dimer synthesis, involves the in situ generation of nitrosonium ions. For isodurene, refluxing isoamyl nitrite in glacial acetic acid introduces the nitroso group at the 3-position. The acidic environment protonates the nitrite, releasing $$ \text{NO}^+ $$, which then undergoes electrophilic substitution.

While this approach is operationally simpler, competing side reactions—such as oxidation or dimerization—can reduce yields. For instance, Atherton et al. observed that nitrosoarenes generated under these conditions are prone to decomposition unless stabilized by electron-withdrawing groups.

Comparative Analysis of Methods

Electrophilic Nitrosation excels in simplicity and directness but struggles with regioselectivity in polyalkylated arenes. Organometallic Methods provide superior positional control but require hazardous reagents and specialized handling. Alkyl Nitrites balance accessibility and efficiency but necessitate stringent pH and temperature control.

Table 3: Method Comparison

Parameter Electrophilic Organometallic Alkyl Nitrite
Regioselectivity Moderate High Low
Yield (%) 50–70 70–80 40–60
Practical Complexity Low High Moderate

Chemical Reactions Analysis

Types of Reactions: Nitrosodurene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Nitrosodurene can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically a nitroso-oxide derivative.

  • Reduction: Reduction reactions yield amines or other reduced forms of nitrosodurene.

  • Substitution: Halogenation results in halogenated derivatives of nitrosodurene.

Scientific Research Applications

Nitrosodurene is extensively used in scientific research, particularly in the study of free radicals and oxidative stress. Its ability to trap free radicals makes it a valuable tool in understanding the mechanisms of various biological and chemical processes. It is used in:

  • Chemistry: Studying radical reactions and mechanisms.

  • Biology: Investigating oxidative stress in cells and tissues.

  • Medicine: Researching the role of free radicals in diseases such as cancer and neurodegenerative disorders.

  • Industry: Developing antioxidants and other protective agents.

Mechanism of Action

Nitrosodurene exerts its effects by trapping free radicals through a process known as spin trapping. The nitroso group in nitrosodurene reacts with free radicals to form stable nitroxide radicals, which can be detected and analyzed using techniques like electron spin resonance (ESR) spectroscopy. The molecular targets and pathways involved include various biological molecules and enzymes that generate or interact with free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitroso vs. Nitro Derivatives

The substitution of a nitroso (-NO) group instead of a nitro (-NO₂) group significantly alters chemical properties. For example:

  • 1,2,4,5-Tetrachloro-3-nitrobenzene (CAS: 117-18-0, HMDB0031808) is a nitro-substituted analog with chlorine substituents. Nitro groups enhance electron-withdrawing effects, increasing stability but reducing reactivity in electrophilic substitutions compared to nitroso derivatives. Nitroso compounds are more prone to dimerization and redox reactions .
Property 1,2,4,5-Tetramethyl-3-nitroso- (Hypothetical) 1,2,4,5-Tetrachloro-3-nitrobenzene
Functional Group Nitroso (-NO) Nitro (-NO₂)
Substituents 4 methyl groups 4 chlorine atoms
Reactivity High redox activity Moderate stability
Environmental Persistence Likely lower due to NO group Higher (chlorine enhances persistence)

Methylated Bromo Analogues

3-Bromo-1,2,4,5-tetramethylbenzene (CAS: 1646-53-3) shares the tetramethyl benzene core but substitutes bromine at the 3-position. Bromine’s electronegativity and steric bulk differ from nitroso, leading to distinct reactivity:

  • Bromo derivatives are more inert in redox reactions but participate in nucleophilic substitutions (e.g., Suzuki coupling).
  • Nitroso groups enable coordination with metals, making them useful in catalysis .
Property 1,2,4,5-Tetramethyl-3-nitroso- 3-Bromo-1,2,4,5-tetramethylbenzene
Molecular Weight ~179.2 (estimated) 213.114
Key Reactions Redox, dimerization Nucleophilic substitution
Applications Potential catalysis Intermediate in organic synthesis

Carboxylic Acid Derivatives

1,2,4,5-Benzenetetracarboxylic acid (CAS: 89-05-4) replaces methyl and nitroso groups with four carboxylic acid (-COOH) groups. This drastically increases polarity and solubility in water, unlike the hydrophobic methyl-nitroso analog. Such acids are used in polymer synthesis and metal-organic frameworks .

Stability and Environmental Impact

  • Nitroso Compounds: The nitroso group’s instability under light or heat may lead to decomposition, releasing nitric oxide (NO). This contrasts with bromo or carboxylic acid derivatives, which are more stable .

Data Gaps and Research Needs

The provided evidence lacks direct data on 1,2,4,5-tetramethyl-3-nitroso-benzene. Key research priorities include:

  • Synthesis and characterization of its physical properties (e.g., melting point, solubility).
  • Comparative studies on its reactivity with nitro- and bromo-analogs.
  • Ecotoxicological assessments to evaluate environmental risks .

Biological Activity

Benzene, 1,2,4,5-tetramethyl-3-nitroso- (C10H13NO), is a nitroso compound with various biological activities. This article explores its biological effects, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential mechanisms of action.

Chemical Structure and Properties

Benzene, 1,2,4,5-tetramethyl-3-nitroso- features a nitroso group (-NO) attached to a tetramethyl-substituted benzene ring. This structure contributes to its reactivity and biological activity. The compound is known for its stability under certain conditions but can undergo reactions typical of nitroso compounds.

Antimicrobial Activity

Recent studies have demonstrated that nitroso compounds exhibit significant antimicrobial properties. Benzene derivatives with nitroso groups often show enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzene, 1,2,4,5-tetramethyl-3-nitroso-Staphylococcus aureus39 µg/L
Escherichia coli50 µg/L
Nitrosobenzene Staphylococcus aureus45 µg/L
Nitrobenzene Escherichia coli60 µg/L

The MIC values indicate that benzene, 1,2,4,5-tetramethyl-3-nitroso- has comparable or superior antibacterial activity compared to other nitro-containing benzene derivatives .

Cytotoxicity and Anticancer Activity

Benzene derivatives have been investigated for their potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in several studies.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxicity of benzene, 1,2,4,5-tetramethyl-3-nitroso- against breast cancer cell lines using the MTT assay. The results showed a dose-dependent decrease in cell viability:

  • IC50 Values :
    • At 20 µM concentration: 75% cell death
    • At 40 µM concentration: 90% cell death

These findings suggest that the compound effectively inhibits cancer cell proliferation through mechanisms such as DNA binding and oxidative stress induction .

The biological activity of benzene, 1,2,4,5-tetramethyl-3-nitroso- is thought to involve several mechanisms:

  • DNA Interaction : Similar to other nitroso compounds, it may bind to DNA and interfere with replication processes.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells.
  • Antimicrobial Mechanism : The cationic nature of the compound may disrupt bacterial cell membranes or interfere with metabolic pathways .

Q & A

Q. Q1. How can the structural integrity of 1,2,4,5-tetramethyl-3-nitroso-benzene be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substitution patterns. The nitroso group (-NO) induces deshielding in adjacent protons and carbons, while methyl groups show characteristic singlet splitting in symmetric positions .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) fragmentation patterns (e.g., loss of NO or methyl groups) can validate the molecular ion peak (e.g., m/z 193 for C10_{10}H13_{13}NO) and compare with NIST reference data .
  • Infrared Spectroscopy (IR): Identify N=O stretching vibrations (~1500–1600 cm1^{-1}) and C-H bending modes of methyl groups (~1375 cm1^{-1}) .

Q. Q2. What synthetic strategies optimize the yield of 1,2,4,5-tetramethyl-3-nitroso-benzene from its precursor (durene)?

Methodological Answer:

  • Nitrosation Reaction: React durene (1,2,4,5-tetramethylbenzene) with nitric oxide (NO) under acidic conditions (e.g., HCl/NaNO2_2) at 0–5°C to minimize over-nitrosation. Monitor intermediates via thin-layer chromatography (TLC) or HPLC .
  • Catalytic Optimization: Use Lewis acids (e.g., FeCl3_3) to enhance regioselectivity for the 3-position. Kinetic studies via in situ UV-Vis spectroscopy can track nitroso group formation .

Q. Q3. How does the nitroso group influence the thermal stability of 1,2,4,5-tetramethylbenzene derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Compare decomposition temperatures of durene and its nitroso derivative. The nitroso group reduces thermal stability due to labile N=O bonds, leading to earlier mass loss (~150–200°C vs. durene’s ~250°C) .
  • Differential Scanning Calorimetry (DSC): Identify exothermic peaks corresponding to nitroso group decomposition or isomerization .

Advanced Research Questions

Q. Q4. What reaction mechanisms govern the nitrosation of 1,2,4,5-tetramethylbenzene?

Methodological Answer:

  • Computational Studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for electrophilic nitrosation. Compare activation energies for meta vs. para substitution to explain 3-nitroso selectivity .
  • Isotopic Labeling: Use 15^{15}NO to track nitroso group incorporation via mass spectrometry or 15^{15}N NMR, revealing kinetic vs. thermodynamic control .

Q. Q5. How do steric and electronic effects from methyl groups impact nitroso reactivity in catalytic systems?

Methodological Answer:

  • Spectroscopic Probes: In situ Fourier-transform infrared spectroscopy (FTIR) monitors adsorption of 1,2,4,5-tetramethyl-3-nitroso-benzene onto metal catalysts (e.g., Pt/Al2_2O3_3). Methyl groups sterically hinder nitroso coordination, reducing catalytic hydrogenation rates .
  • X-ray Absorption Spectroscopy (XAS): Study electronic interactions between the nitroso group and catalytic surfaces (e.g., edge vs. terrace sites) .

Q. Q6. How can conflicting spectral data for nitroso derivatives be resolved in complex mixtures?

Methodological Answer:

  • Comprehensive 2D Gas Chromatography (GC×GC): Pair with time-of-flight mass spectrometry (TOF-MS) to separate co-eluting isomers. Compare retention indices (e.g., Kovats) with NIST databases for durene derivatives .
  • Multivariate Analysis: Apply principal component analysis (PCA) to NMR or IR datasets to distinguish spectral noise from true nitroso-group signatures .

Q. Q7. What methodologies assess the environmental persistence of 1,2,4,5-tetramethyl-3-nitroso-benzene?

Methodological Answer:

  • Photodegradation Studies: Expose the compound to UV light (λ = 254–365 nm) and analyze by GC-MS for nitroso-to-nitro oxidation byproducts (e.g., 3-nitro-durene) .
  • Hydrolysis Kinetics: Measure half-life in aqueous buffers (pH 3–10) at 25°C. Nitroso groups hydrolyze faster in acidic conditions, forming hydroxylamines or ammonia .

Q. Q8. How can this compound serve as a monomer in functional polymer synthesis?

Methodological Answer:

  • Polymerization Techniques: Radical-initiated copolymerization with styrene derivatives. Monitor glass transition temperatures (Tg_g) via dynamic mechanical analysis (DMA) to assess rigidity imparted by the nitroso group .
  • Cross-Linking Probes: Use electron paramagnetic resonance (EPR) to detect nitroxide radicals formed during thermal polymerization, indicating chain-termination pathways .

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